4-(4-Iodophenoxy)butanoic acid
Description
Contextualization within Organic Synthesis and Medicinal Chemistry Scaffolds
Iodinated phenoxybutanoic acids represent a class of molecules that serve as versatile scaffolds in both organic synthesis and medicinal chemistry. Their structure, which combines a butanoic acid chain, a phenoxy ether linkage, and an iodinated aromatic ring, provides multiple points for chemical modification. In organic synthesis, these compounds are valuable as intermediates or building blocks for constructing more complex molecules. rsc.orgresearchgate.net The presence of the iodine atom, in particular, makes them suitable substrates for a variety of metal-mediated cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.org From a medicinal chemistry perspective, this molecular framework is of interest because each of its components can contribute to the biological activity and pharmacokinetic properties of a potential drug candidate. nih.govacs.org
Significance of Phenoxy Ether Linkages in Bioactive Molecules
The phenoxy ether linkage is a recurring and significant motif in the structure of many bioactive molecules and approved pharmaceuticals. nih.govacs.orgwikipedia.org This group, which connects an aromatic ring to another part of a molecule via an oxygen atom, is more than a simple linker. Phenol (B47542) ethers are often utilized in pharmaceutical design as substituents that can act as a hydrogen-bond acceptor but not a donor. wikipedia.org This property can be crucial for a molecule's ability to bind to its biological target.
Furthermore, the ether oxygen atom can form hydrogen bonds with amino acid residues in proteins, such as tyrosine, helping to stabilize the interaction between the molecule and its target. nih.gov The phenoxy group itself can participate in π–π stacking interactions, further enhancing binding affinity. nih.gov The incorporation of a phenoxy ether can also improve a molecule's metabolic stability by replacing more easily metabolized functional groups. wikipedia.org This structural feature is found in a wide range of drugs, highlighting its privileged role in medicinal chemistry. nih.gov
Role of Aromatic Iodination in Chemical and Biological Investigations
Aromatic iodination, the process of introducing an iodine atom onto an aromatic ring, is a key strategy in chemical and biological research. Aryl iodides are highly versatile intermediates in organic synthesis, primarily due to their utility in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. rsc.orgresearchgate.net The carbon-iodine bond is the most reactive among the halogens in these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. tandfonline.com This reactivity makes aryl iodides essential building blocks for the synthesis of complex organic molecules, including pharmaceuticals and materials. rsc.org
Beyond their synthetic utility, iodinated aromatic compounds have a significant role in biological investigations. The iodine atom can be replaced with a radioisotope of iodine (such as ¹²³, ¹²⁴I, or ¹³¹I). nih.gov This enables the creation of radiolabeled molecules for use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov These imaging tools are invaluable for studying biological processes and for the diagnosis of diseases. For instance, a derivative of 4-(p-iodophenyl)butyric acid has been explored as an albumin-binding moiety to extend the circulation time of radiopharmaceuticals. acs.org
Overview of Butanoic Acid Derivatives in Fundamental Research
Butanoic acid and its derivatives are a class of short-chain fatty acids that are subjects of extensive fundamental research. biointerfaceresearch.comnih.gov The butanoic acid moiety is found in various compounds investigated for a range of biological activities, including potential antiviral and anti-inflammatory properties. biointerfaceresearch.comnih.gov The carboxylic acid group is a key functional handle, allowing for the synthesis of numerous esters and amides to explore structure-activity relationships. nih.gov
In drug design and delivery, the butanoic acid chain can act as a linker or spacer, connecting a pharmacophore to another functional group. sigmaaldrich.com For example, 4-(p-Iodophenyl)butyric acid has been used in proteomics research and as a reactant in the synthesis of albumin binders designed to extend the half-life of contrast agents for medical imaging. acs.orgsigmaaldrich.com Furthermore, butanoic acid derivatives are studied for their role in cellular processes and as potential ligands for various receptors. biointerfaceresearch.com Their synthesis and biological evaluation are active areas of research, often employing computational methods like density functional theory (DFT) to predict their properties and reactivity. biointerfaceresearch.comresearchgate.net
Data Tables
Table 1: Properties of 4-(4-Iodophenoxy)butanoic acid
| Property | Value |
| CAS Number | 731847-94-2 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.09 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVONAIYWOGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis for 4-(4-Iodophenoxy)butanoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.innsf.govub.eduicj-e.org For this compound, three primary disconnections can be considered, each suggesting a different synthetic strategy.
Disconnection 1: C-O Ether Bond: Cleavage of the ether bond between the phenoxy oxygen and the butanoic acid chain is a common retrosynthetic step. This suggests two possible synthetic routes based on the Williamson ether synthesis.
Route A: This disconnection leads to 4-iodophenol (B32979) and a 4-carbon synthon with an electrophilic terminal carbon and a carboxyl group (or its precursor), such as γ-butyrolactone or an ethyl 4-halobutanoate.
Route B: An alternative disconnection points to phenol (B47542) and a 4-(halomethyl)butanoic acid derivative, though this is generally a less common strategy.
Disconnection 2: C-I Aromatic Bond: Breaking the bond between the aromatic ring and the iodine atom suggests a strategy where the ether and carboxylic acid moieties are constructed first, followed by a late-stage iodination of the resulting 4-phenoxybutanoic acid.
Disconnection 3: C-C Butanoic Acid Chain: Disconnection of a C-C bond within the butanoic acid side chain points towards methods like the malonic ester synthesis, where a two-carbon unit is alkylated with a 4-iodophenoxyethyl halide.
These primary disconnections form the basis for the synthetic approaches detailed in the following sections.
Classical and Modern Synthetic Approaches
Building upon the retrosynthetic analysis, several specific synthetic methods can be employed to construct this compound.
The Williamson ether synthesis is a robust and widely used method for forming ethers. wikipedia.orgfrancis-press.com It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of a phenoxide with an alkyl halide.
The most direct application involves the O-alkylation of 4-iodophenol. The phenolic proton is first removed by a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. francis-press.com This ion then displaces a halide from an appropriate four-carbon electrophile, such as ethyl 4-bromobutanoate. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Starting Materials | Base | Electrophile | Solvent | Product |
|---|---|---|---|---|
| 4-Iodophenol | K2CO3 | Ethyl 4-bromobutanoate | Acetone, DMF | Ethyl 4-(4-iodophenoxy)butanoate |
Note: Data is compiled from general principles of the Williamson Ether Synthesis. DMF (Dimethylformamide).
This method's success is contingent on using a primary alkyl halide to avoid competing elimination reactions. wikipedia.org
Methods that build the carboxylic acid moiety onto a pre-existing aromatic structure offer alternative synthetic routes.
Malonic Ester Synthesis: This classical method is used to convert alkyl halides into carboxylic acids with two additional carbons. masterorganicchemistry.comwikipedia.orglibretexts.org In a potential synthesis of the target molecule, the process would start with a precursor like 1-(2-bromoethoxy)-4-iodobenzene (B8807189). This electrophile would be treated with the enolate of diethyl malonate (formed using a base like sodium ethoxide). chemicalnote.comchemistrysteps.com The resulting substituted malonic ester is then hydrolyzed with acid and heated to promote decarboxylation, yielding the final butanoic acid chain. masterorganicchemistry.comlibretexts.org
Steps of the Malonic Ester Synthesis Route:
Enolate Formation: Diethyl malonate is deprotonated with sodium ethoxide.
Alkylation: The enolate acts as a nucleophile, attacking 1-(2-bromoethoxy)-4-iodobenzene in an SN2 reaction.
Hydrolysis and Decarboxylation: The resulting diester is treated with aqueous acid and heated, leading to hydrolysis of both ester groups followed by the loss of CO2 to form the final product.
Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgorganic-chemistry.org While not a direct method for synthesizing a saturated carboxylic acid, it can be used to create a precursor. For instance, 4-iodoanisole (B42571) could be coupled with ethyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base. organic-synthesis.com The resulting ethyl cinnamate (B1238496) derivative could then undergo reduction of the double bond and demethylation of the ether, followed by iodination, though this represents a more convoluted pathway. A more direct, albeit advanced, application involves the decarbonylative Heck coupling of aromatic carboxylic acids with alkenes, which could offer novel, though complex, routes. acs.org
In routes where the phenoxybutanoic acid framework is assembled first, a final iodination step is required. The hydroxyl (or ether) group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, making the para-position (relative to the ether linkage) highly susceptible to substitution. chemistrysteps.comstudylib.net
Direct iodination of 4-phenoxybutanoic acid can be achieved using various electrophilic iodine reagents. Iodine itself is a weak electrophile, so the reaction often requires an oxidizing agent (e.g., nitric acid) or the use of more reactive iodine sources. chemistrysteps.com
Common iodinating agents and conditions are summarized below.
Table 2: Reagents for Electrophilic Aromatic Iodination of Phenolic Compounds
| Reagent(s) | Description |
|---|---|
| I2 / Oxidizing Agent (e.g., HNO3) | Molecular iodine in the presence of an oxidant to generate a more potent electrophile. |
| Iodine Monochloride (ICl) | A more polarized and reactive source of electrophilic iodine than I2. niscpr.res.inlibretexts.org |
| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine, often used for activated aromatic rings. chemistrysteps.comcommonorganicchemistry.com |
The choice of reagent and conditions allows for controlled iodination, predominantly at the para-position due to the directing effect of the ether group.
Modern synthetic chemistry offers powerful palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. While the Buchwald-Hartwig amination is specifically for C-N bond formation, the catalyst systems and principles are part of a broader class of palladium-catalyzed cross-coupling reactions that can be adapted for various transformations. wikipedia.orgorganic-chemistry.orgrug.nl
Palladium-catalyzed reactions can be employed for C-H iodination. These methods often involve a directing group to achieve regioselectivity. For a substrate like 4-phenoxybutanoic acid, the carboxylic acid itself could potentially act as a weakly coordinating directing group to guide the palladium catalyst to an ortho C-H bond. However, achieving para-iodination via this method is less straightforward. More advanced strategies might involve palladium-catalyzed iodine transfer from an aryl iodide donor to a C(sp³)–H bond, though this is less applicable to the direct iodination of the aromatic ring in this context. ethz.ch Another approach is the palladium-catalyzed direct arylation of phenols with aryl iodides, which could be conceptually reversed to consider iodination. rsc.orgrsc.org In some cases, Pd(II)-catalyzed C-H iodination can proceed using molecular iodine (I₂) as the sole oxidant. researchgate.net
Catalytic Systems in Synthesis (e.g., Copper, Palladium)
The formation of the diaryl ether bond in this compound is a critical step that can be efficiently achieved using transition metal catalysis. Copper and palladium-based systems are prominent in this regard, each offering distinct advantages.
Copper Catalysis: The copper-catalyzed Ullmann condensation is a classical and effective method for forming C-O bonds. This reaction typically involves the coupling of an aryl halide (like 4-iodophenol) with an alcohol or, in this case, a halo-butanoic acid derivative in the presence of a copper catalyst and a base. organic-chemistry.org Modern iterations of this reaction utilize ligands such as 1,10-phenanthroline (B135089) to facilitate the coupling under milder conditions than the traditional harsh Ullmann requirements. organic-chemistry.org The catalyst system often comprises copper(I) iodide and a base like cesium carbonate. organic-chemistry.org These methods are valued for their simplicity and the use of a relatively inexpensive and abundant metal catalyst. chemistryviews.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful alternative for constructing the aryl ether linkage. These methods, often variants of the Buchwald-Hartwig amination adapted for C-O bond formation, couple aryl halides or triflates with alcohols. More directly relevant to the synthesis of aryl esters, which can be precursors, is the palladium-catalyzed esterification of carboxylic acids with aryl iodides. nagoya-u.ac.jpfao.org These reactions are known for their broad substrate scope and high efficiency, often proceeding under mild conditions. nih.gov A typical catalytic system might involve a palladium precursor and a specialized ligand, such as those from the Xantphos family, which can prevent catalyst deactivation and promote the desired bond formation. nih.gov
| Feature | Copper-Catalyzed System (Ullmann-type) | Palladium-Catalyzed System (Buchwald-Hartwig type) |
|---|---|---|
| Typical Catalyst | CuI, Cu(OAc)₂, CuO | Pd(OAc)₂, Pd₂(dba)₃ |
| Common Ligands | 1,10-Phenanthroline, L-proline | Xantphos, Buchwald-type biaryl phosphines |
| Reaction Conditions | Often higher temperatures (100-200 °C) | Generally milder temperatures (RT to 120 °C) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Advantages | Lower catalyst cost, well-established | Broader substrate scope, higher functional group tolerance, milder conditions |
Stereoselective Synthesis of Chiral Analogs
Introducing chirality into analogs of this compound, for instance by creating a stereocenter on the butanoic acid chain (e.g., at the 2 or 3-position), requires specialized asymmetric synthesis techniques.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govnih.gov For the synthesis of chiral butanoic acid analogs, an organocatalytic approach could be employed. For example, the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester precursor, catalyzed by a chiral amine or squaramide, can establish a stereocenter with high enantioselectivity. nih.gov This strategy allows for the direct installation of a chiral center, which can then be elaborated to the final product. The field of asymmetric organocatalysis has expanded to complement and, in some cases, replace traditional metal-based catalysts. nih.gov
A robust and predictable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org
For synthesizing a chiral butanoic acid derivative, a common approach involves acylating an Evans oxazolidinone auxiliary with a suitable carboxylic acid precursor. researchgate.net The resulting N-acyloxazolidinone can then undergo a highly diastereoselective alkylation reaction. The steric hindrance provided by the substituents on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to the formation of a single diastereomer. wikipedia.orgnih.gov Subsequent hydrolysis or alcoholysis cleaves the chiral auxiliary, which can often be recovered, yielding the desired enantiomerically pure carboxylic acid or ester. researchgate.net Another effective auxiliary for this purpose is pseudoephedrine.
| Chiral Auxiliary | Key Feature | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Forms a rigid chelate with metal enolates, providing excellent stereocontrol. wikipedia.org | Asymmetric alkylations, aldol (B89426) reactions. researchgate.net |
| Pseudoephedrine | Readily available in both enantiomeric forms; forms a crystalline derivative. | Asymmetric alkylation of carboxylic acids. |
| Camphorsultam | Highly crystalline, often leading to easy purification of diastereomers. | Asymmetric Diels-Alder and Michael additions. |
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer, allowing for the separation of both. nih.gov
In a typical kinetic resolution scenario for a chiral analog of this compound, a racemic ester of the acid would be subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Burkholderia sp.). nih.govresearchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com At approximately 50% conversion, the mixture contains one enantiomer as the acid and the other as the ester, which can then be separated by standard chemical techniques (e.g., acid-base extraction). This method is operationally simple and often provides access to both enantiomers with high optical purity. nih.gov
| Parameter | Description |
|---|---|
| Biocatalyst | Lipases (e.g., Candida rugosa, Candida antarctica Lipase B) are most common for ester hydrolysis or transesterification. mdpi.com |
| Principle | Kinetic Resolution: One enantiomer in a racemic mixture reacts faster than the other. researchgate.net |
| Substrate | Typically a racemic ester or acid. |
| Outcome | Separation of enantiomers, yielding one as the product and the other as unreacted starting material. mdpi.com |
| Limitation | The maximum theoretical yield for the desired enantiomer is 50%. |
Scale-Up Considerations for Research Purposes
Transitioning the synthesis of this compound from a milligram to a multi-gram scale for research purposes introduces several practical challenges. While not aimed at industrial production, this level of scale-up requires careful planning to ensure efficiency, safety, and reproducibility.
Key considerations include:
Reagent and Solvent Costs: The cost of catalysts (particularly palladium), specialized ligands, and large volumes of high-purity solvents becomes more significant. The choice of synthetic route may be influenced by the affordability of the starting materials.
Reaction Conditions: Maintaining consistent temperature and efficient stirring in larger reaction vessels is crucial. Exothermic or endothermic events that are negligible at a small scale can become problematic.
Work-up and Purification: Extraction and washing procedures require larger volumes of solvents and appropriate glassware. Purification by column chromatography, which is convenient at the small scale, can become tedious and resource-intensive. Developing procedures for purification by crystallization is highly desirable for larger quantities as it is often more efficient and scalable. researchgate.net
Safety: Handling larger quantities of chemicals increases potential risks. A thorough safety review of each step is necessary to manage hazards associated with flammable solvents, reactive reagents, and potentially toxic materials.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Carboxylic Acid Moiety
Esterification
The carboxylic acid moiety of 4-(4-iodophenoxy)butanoic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium-driven reaction is typically carried out using an excess of the alcohol to drive the reaction towards the ester product. For instance, the reaction with ethanol in the presence of a catalytic amount of sulfuric acid would yield ethyl 4-(4-iodophenoxy)butanoate.
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Ethanol | H₂SO₄ (cat.) | Ethyl 4-(4-iodophenoxy)butanoate |
Amidation
The carboxylic acid can also be transformed into amides by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. For example, reaction with benzylamine would yield N-benzyl-4-(4-iodophenoxy)butanamide.
Table 2: Representative Amidation Reaction
| Reactant | Activating Agent | Amine | Product |
|---|---|---|---|
| This compound | SOCl₂ | Benzylamine | N-benzyl-4-(4-iodophenoxy)butanamide |
Reduction to Alcohols
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the butanoic acid chain into a butanol moiety, yielding 4-(4-iodophenoxy)butan-1-ol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.
Table 3: Representative Reduction Reaction
| Reactant | Reducing Agent | Product |
|---|
Reactions at the Phenoxy Ether Linkage
Cleavage Reactions
The phenoxy ether linkage is generally stable but can be cleaved under harsh reaction conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.com This cleavage would break the bond between the phenoxy oxygen and the butanoic acid chain, leading to the formation of 4-iodophenol (B32979) and 4-bromobutanoic acid or 4-iodobutanoic acid, respectively. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.commasterorganicchemistry.com
Transformations of the Iodophenyl Group
The iodine atom on the phenyl ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex aromatic structures. The ester derivative, ethyl 4-(4-iodophenoxy)butyrate, has been utilized in such a transformation. mdpi.com
A notable example is the Sonogashira coupling, which involves the coupling of an aryl halide with a terminal alkyne. In a specific study, ethyl 4-(4-iodophenoxy)butyrate was reacted with a terminal alkyne in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst and copper(I) iodide as a co-catalyst to afford the corresponding coupled product. mdpi.com
Other important palladium-catalyzed cross-coupling reactions applicable to the iodophenyl group include:
Heck Reaction : The coupling of the aryl iodide with an alkene to form a new carbon-carbon bond at the aromatic ring. researchgate.net
Suzuki Coupling : The reaction with an organoboron compound, such as a boronic acid, to create a biaryl structure. researchgate.netikm.org.my
Buchwald-Hartwig Amination : The formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine. wikipedia.orgresearchgate.net
These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of the Iodophenyl Group
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Aryl-alkyne |
| Heck Reaction | Alkene | Pd catalyst, Base | Aryl-alkene |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aryl-amine |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. wikipedia.org In the case of this compound, the aryl iodide is the reactive site for this transformation. The rate of halogen-metal exchange is highly dependent on the halogen, with the reactivity trend being I > Br > Cl. wikipedia.org This makes the iodo-substituted compound particularly susceptible to this reaction.
Typically, organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are employed to effect the exchange. wikipedia.orgethz.ch The reaction proceeds rapidly, even at very low temperatures (-78 °C to -100 °C), to form the corresponding aryllithium species. wikipedia.org
A significant consideration for this compound is the presence of the acidic proton of the carboxylic acid group. Strong organolithium bases will preferentially deprotonate the carboxylic acid before any halogen-metal exchange can occur. To circumvent this, the carboxylic acid is typically protected as an ester (e.g., a methyl or ethyl ester) prior to the exchange reaction. Alternatively, a more complex approach could involve using a combination of a Grignard reagent to first form the magnesium carboxylate, followed by the addition of an organolithium reagent to perform the selective halogen-metal exchange. organic-chemistry.org
The mechanism of lithium-halogen exchange is thought to proceed through the formation of an "ate-complex" where the organolithium reagent coordinates to the iodine atom, facilitating the exchange. wikipedia.orgscribd.com
| Reactant | Reagent | Key Considerations | Product |
|---|---|---|---|
| This compound | Organolithium (e.g., n-BuLi) | Protection of the carboxylic acid group is necessary to prevent acid-base reaction. | 4-(4-Lithiophenoxy)butanoate ester |
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille) for Functionalization
The aryl iodide moiety of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide range of functional groups onto the phenyl ring.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org Aryl iodides are particularly reactive under Sonogashira conditions, often allowing the reaction to proceed at room temperature. wikipedia.org By reacting this compound (or its ester) with various terminal alkynes, a diverse array of alkynyl-substituted derivatives can be synthesized. These products can serve as building blocks for more complex molecules.
Suzuki Coupling: The Suzuki reaction is a versatile method for the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. organic-chemistry.orgyoutube.com The reaction of this compound with various aryl or heteroaryl boronic acids would yield the corresponding biaryl or heteroaryl-aryl derivatives. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. ijnc.ir For instance, the Suzuki coupling of the closely related 4-iodophenol with phenylboronic acid has been successfully demonstrated. researchgate.netnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org Aryl iodides are highly reactive electrophiles in this reaction. researchgate.net This method can be used to introduce aryl, heteroaryl, alkenyl, and alkynyl groups onto the phenoxybutanoic acid scaffold. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Palladium complex, Copper(I) salt, Base | 4-(4-Alkynylphenoxy)butanoic acid derivative |
| Suzuki | Aryl/Heteroaryl Boronic Acid | Palladium(0) complex, Base | 4-(4-Aryl/Heteroaryl-phenoxy)butanoic acid derivative |
| Stille | Organostannane (Aryl, Alkenyl, etc.) | Palladium complex | 4-(4-Substituted-phenoxy)butanoic acid derivative |
Synthesis of Conjugates for Bioconjugation Research
The carboxylic acid group of this compound is a key functional handle for its attachment to other molecules, particularly biomolecules such as proteins, peptides, or antibodies, in a process known as bioconjugation. These conjugates are instrumental in various fields, including targeted drug delivery and diagnostic imaging.
The synthesis of such conjugates typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by a functional group on the biomolecule, most commonly a primary amine from a lysine residue. A widely used method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analogue, sulfo-NHS. echobiosystems.comcreative-proteomics.comthermofisher.com EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate can then efficiently react with the amine on the biomolecule to form a stable amide bond. gbiosciences.comresearchgate.net
In many bioconjugation applications, a linker is used to connect the molecule of interest to the biomolecule. The linker can influence the properties of the conjugate, such as its stability, solubility, and the efficacy of the attached molecule. Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions found at the target site, such as a change in pH or the presence of certain enzymes. For example, an acid-sensitive linker like a hydrazone can be used, which is stable at the physiological pH of blood but hydrolyzes in the acidic environment of endosomes or lysosomes within a cell. nih.gov The carboxylic acid of this compound can be coupled to a linker containing a hydrazide moiety to form such a pH-sensitive conjugate.
Non-cleavable Linkers: These linkers form a stable covalent bond that is not readily broken. symeres.com The release of the attached molecule relies on the degradation of the biomolecule carrier, for instance, within the lysosome. The choice of a non-cleavable linker can lead to a more stable conjugate in the bloodstream. The carboxylic acid of this compound can be used to form a stable amide bond with an amine-terminated non-cleavable linker.
The butanoic acid chain in this compound itself can be considered a part of the linker, providing spacing between the phenyl ring and the point of attachment to a biomolecule or another functional moiety.
| Linker Type | Cleavage Mechanism | Example |
|---|---|---|
| Cleavable | pH-sensitive (acidic environment) | Hydrazone linker |
| Cleavable | Enzyme-sensitive (e.g., Cathepsins) | Peptide linker (e.g., Val-Cit) |
| Non-cleavable | Biomolecule degradation | Thioether linker |
Structure Activity Relationship Sar Investigations Theoretical and in Vitro
Design of Structural Analogs for SAR Probing
The exploration of the chemical space around 4-(4-Iodophenoxy)butanoic acid involves systematic modifications to its three main components: the butanoic acid chain, the iodinated phenyl ring, and the phenoxy linkage. These alterations provide insights into the molecular interactions governing the compound's biological activity.
Modifications of the Butanoic Acid Chain Length and Branching
The butanoic acid moiety is a critical pharmacophoric element, and its length and substitution pattern can significantly influence biological activity. Short-chain fatty acids, such as butyrate, are known to be inhibitors of histone deacetylases (HDACs) gsartor.orgnih.gov. This suggests that the butanoic acid chain of the parent compound likely plays a crucial role in its potential enzyme-inhibiting properties.
| Modification | Rationale | Predicted Impact on Activity |
| Chain Length Variation | To probe the optimal distance between the phenyl ring and the carboxylic acid for target interaction. | Shorter or longer chains may decrease binding affinity if the four-carbon length is optimal for fitting into a specific binding pocket. |
| α- or β-methylation | To introduce steric hindrance and explore the spatial tolerance of the binding site. | Branching could either enhance binding through specific hydrophobic interactions or reduce it due to steric clashes. |
| Introduction of Unsaturation | To alter the conformational flexibility of the side chain. | A double bond would create a more rigid structure, which could be beneficial or detrimental depending on the required conformation for binding. |
Substituent Effects on the Iodinated Phenyl Ring (e.g., electronic, steric)
The 4-iodo substituent on the phenyl ring is a key feature, contributing to the molecule's lipophilicity and potentially engaging in halogen bonding with the target protein. Replacing or repositioning this substituent, or adding others, can modulate the electronic and steric properties of the molecule. For instance, in other classes of compounds, the position and nature of substituents on a phenyl ring are critical for activity.
| Modification | Rationale | Predicted Impact on Activity |
| Relocation of Iodine | To determine the importance of the para-substitution pattern. | Moving the iodine to the ortho or meta position would likely alter the binding mode and could reduce activity. |
| Replacement of Iodine | To evaluate the role of the halogen atom's size and electronegativity. | Substitution with smaller halogens (Br, Cl, F) or non-halogen groups would help elucidate the specific contribution of the iodine atom. |
| Introduction of Additional Substituents | To probe for additional binding pockets and modulate electronic properties. | Electron-donating or electron-withdrawing groups could fine-tune the pKa of the carboxylic acid and the overall electronic character of the ring system. |
Variations in the Phenoxy Linkage (e.g., methylene (B1212753) bridges, heteroatoms)
The ether linkage in the phenoxy group provides a degree of rotational freedom. Replacing this oxygen atom with other atoms or groups can alter the molecule's geometry and hydrogen bonding capacity.
| Modification | Rationale | Predicted Impact on Activity |
| Methylene Bridge (CH₂) | To increase conformational restriction. | A more rigid linker could pre-organize the molecule into a bioactive conformation, potentially increasing affinity. |
| Thioether (S) | To modify the bond angle and electronic properties. | A thioether linkage would alter the geometry and lipophilicity, which could impact target binding. |
| Amine (NH) | To introduce a hydrogen bond donor. | The presence of an N-H group could allow for additional hydrogen bonding interactions within the binding site, potentially enhancing affinity. |
In Vitro Pharmacological Profiling (Mechanistic Studies, not clinical)
To build a comprehensive SAR profile, it is essential to evaluate the designed analogs in a panel of relevant in vitro assays. These studies provide mechanistic insights into the compound's mode of action.
Receptor Binding Studies (e.g., Neurotransmitter Receptors, Estrogen Receptors)
Given that structurally related phenoxy derivatives have been investigated as estrogen receptor (ER) modulators, evaluating the binding affinity of this compound and its analogs for the estrogen receptor is a logical step nih.gov. A competitive binding assay using radiolabeled estradiol (B170435) can determine the relative binding affinities of these compounds for the ER.
Furthermore, many small molecules with a phenyl ring and a flexible chain exhibit affinity for various neurotransmitter receptors. A broad screening panel for neurotransmitter receptors (e.g., dopamine, serotonin, adrenergic receptors) would be valuable to assess the selectivity profile of these analogs.
| Compound/Analog | Target Receptor | Binding Affinity (e.g., Ki, IC₅₀) |
| This compound | Estrogen Receptor α/β | Data not available |
| Analog with -OCH₃ on phenyl ring | Estrogen Receptor | Investigated as an intermediate for ER modulators nih.gov |
| This compound | Neurotransmitter Receptors | Data not available |
Enzyme Inhibition Assays (e.g., Histone Deacetylase, Prolyl Oligopeptidase)
The butanoic acid side chain strongly suggests potential activity as a histone deacetylase (HDAC) inhibitor. Butyrate itself is a known HDAC inhibitor gsartor.orgnih.gov. An in vitro HDAC inhibition assay, measuring the deacetylation of a fluorogenic substrate, would be crucial to quantify the potency of this compound and its analogs.
| Compound/Analog | Target Enzyme | Inhibitory Activity (e.g., IC₅₀) |
| This compound | Histone Deacetylase (HDAC) | Data not available |
| Butyrate (structural fragment) | Histone Deacetylase (HDAC) | Known inhibitor gsartor.orgnih.gov |
| This compound | Prolyl Oligopeptidase (POP) | Data not available |
Protein-Ligand Interaction Studies (e.g., Albumin Binding Affinity)
This compound, commonly referred to as 4-(p-iodophenyl)butyric acid (IPBA), is well-established as an effective albumin-binding moiety. Its primary function in drug design is to bind non-covalently to serum albumin, the most abundant protein in blood plasma. This interaction is leveraged to extend the in vivo blood circulation time of small molecules, such as peptides and radiopharmaceuticals, which would otherwise be cleared rapidly from the body.
The binding affinity of IPBA to albumin has been quantified through in vitro studies. Research on a radioiodinated estradiol derivative modified with IPBA, termed [¹³¹I]IPBA-EE, demonstrated that the conjugate binds effectively to albumin. The dissociation constant (Kᵈ) of this conjugate was measured at 0.31 μM, a value nearly identical to that of IPBA alone, which has a Kᵈ of 0.30 μM nih.gov. This indicates that the IPBA component retains its high affinity for albumin even when incorporated into a larger molecular structure. This strong, reversible binding is crucial for improving the pharmacokinetic profiles of targeted therapeutic and diagnostic agents.
Table 1: Albumin Binding Affinity of IPBA and its Derivative
| Compound | Dissociation Constant (Kᵈ) |
|---|---|
| 4-(p-iodophenyl)butyric acid (IPBA) | 0.30 μM |
| [¹³¹I]IPBA-EE | 0.31 μM |
Evaluation in Cell-Based Assays (Excluding Human Clinical Data)
Cellular Uptake Studies (e.g., radiolabeled compounds)
The utility of incorporating the this compound moiety into targeted molecules has been validated through cellular uptake studies using radiolabeled compounds. In one key study, an estradiol derivative was modified with IPBA and radiolabeled with Iodine-131 ([¹³¹I]IPBA-EE) to target estrogen receptor (ER)-positive cells.
The study revealed a significantly higher uptake of [¹³¹I]IPBA-EE in ER-positive MCF-7 human breast cancer cells compared to ER-negative MDA-MB-231 breast cancer cells nih.gov. Specifically, the uptake in MCF-7 cells was 41.81 ± 3.41%, whereas in MDA-MB-231 cells, it was only 8.78 ± 2.37% nih.gov. Furthermore, this uptake in ER-positive cells was shown to be target-specific, as it could be significantly blocked, reducing the uptake to 3.92 ± 0.35% nih.gov. These findings demonstrate that the IPBA moiety, while conferring favorable pharmacokinetic properties through albumin binding, does not interfere with the targeting function of the parent molecule.
Apoptosis Induction in Cell Lines (as molecular probes)
While this compound is primarily used as a pharmacokinetic modifier, its inclusion in a prodrug conjugate has been associated with the induction of apoptosis. A doxorubicin (B1662922) prodrug, IPBA-Dox, was developed where doxorubicin was linked via a 4-(p-iodophenyl) butyric acid moiety. This conjugate was evaluated for its ability to induce apoptosis in human and mouse pancreatic cancer cell lines.
The study assessed levels of cleaved caspase-3, a key biomarker of apoptosis, after treating the cells with IPBA-Dox for 72 hours. The results showed a dose-dependent increase in cleaved caspase-3 levels, confirming that the IPBA-Dox conjugate actively induces apoptosis in cancer cells. This effect was particularly pronounced in cells with higher expression of Caveolin-1 (Cav-1), suggesting that the cellular uptake mechanism may influence the pro-apoptotic efficacy of the conjugate. Further analysis using a fluorescent reporter for Annexin V, an early marker of apoptosis, corroborated these findings.
Receptor-Mediated Signaling Pathways in Cells (e.g., cAMP levels)
Based on a comprehensive review of the available scientific literature, no research findings were identified that specifically investigate the role of this compound in modulating receptor-mediated signaling pathways, including any effects on intracellular cyclic AMP (cAMP) levels. The primary focus of existing research has been on its utility as an albumin-binding entity to modify the pharmacokinetics of conjugated molecules.
Cell Line Specificity Studies (e.g., ER-positive vs. ER-negative cells)
Cell line specificity is a critical factor in the development of targeted therapies. Studies involving derivatives of this compound have demonstrated clear cell line specificity based on receptor status. As detailed in the cellular uptake studies, the [¹³¹I]IPBA-EE conjugate, designed to target the estrogen receptor, showed markedly different behavior in ER-positive versus ER-negative cell lines.
The uptake was significantly higher in ER-positive MCF-7 cells (41.81 ± 3.41%) compared to ER-negative MDA-MB-231 cells (8.78 ± 2.37%) nih.gov. This nearly five-fold difference in uptake underscores the specificity conferred by the estradiol component of the conjugate, which is effectively maintained despite the presence of the IPBA moiety nih.gov. These results confirm that modifying a targeting agent with this compound can successfully improve its pharmacokinetic properties without compromising its cell line specificity.
Table 2: Cell Line Specificity of [¹³¹I]IPBA-EE Uptake
| Cell Line | Estrogen Receptor (ER) Status | Cellular Uptake (%) |
|---|---|---|
| MCF-7 | Positive | 41.81 ± 3.41 |
| MDA-MB-231 | Negative | 8.78 ± 2.37 |
| MCF-7 (Blocked) | Positive | 3.92 ± 0.35 |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost. Ab initio methods, while more computationally intensive, are based solely on theoretical principles without the use of experimental data.
These computational approaches are instrumental in designing new molecules and understanding their structural, electronic, and spectroscopic characteristics. biointerfaceresearch.com For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory are commonly used to optimize molecular geometries and compute harmonic vibrational frequencies. biointerfaceresearch.comresearchgate.net
Although specific DFT studies detailing the electronic structure of 4-(4-Iodophenoxy)butanoic acid are not publicly available, the methodologies applied to similar butanoic acid derivatives provide a clear framework for such an analysis. biointerfaceresearch.com Key aspects of electronic structure analysis include:
Molecular Geometry Optimization: Calculating the lowest energy conformation of the molecule, which predicts bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them helps determine the molecule's chemical reactivity, stability, and intramolecular charge transfer capabilities. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactivity. biointerfaceresearch.comresearchgate.net
For related butanoic acid derivatives, these analyses have been successfully used to compare stability and reactivity, providing a strong basis for predicting the behavior of this compound. researchgate.net
Quantum chemistry methods, particularly DFT, are adept at predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.netmdpi.com
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. While specific predictions for this compound are unavailable, DFT has been shown to produce results that are in good agreement with experimental data for other organic molecules. bsu.by
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies correspond to the absorption bands seen in an experimental IR spectrum. For butanoic acid and its derivatives, the most characteristic vibrations are the O-H stretching of the carboxylic acid group (a broad band typically between 2500-3300 cm⁻¹) and the C=O carbonyl stretching vibration (typically 1710-1760 cm⁻¹). researchgate.net DFT calculations help in the precise assignment of these and other "fingerprint" vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. bsu.by For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, experimental UV-Vis absorptions were observed at 250.0 nm, 200.6 nm, and 191.2 nm, attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com Similar transitions would be expected for this compound, with shifts influenced by the specific substituents.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and design.
The compound this compound is more commonly known in pharmacological literature as 4-(p-iodophenyl)butyric acid (IPBA) . It is widely recognized and utilized as a potent albumin-binding moiety (ABM) . nih.govmdpi.com
The primary protein target for IPBA is serum albumin , one of the most abundant proteins in blood plasma. researchgate.net By reversibly binding to albumin, IPBA serves to extend the blood circulation half-life of therapeutic molecules to which it is attached. nih.govresearchgate.net This strategy is particularly valuable in the design of radiopharmaceuticals, where prolonging the time a compound remains in circulation can lead to higher accumulation in target tissues, such as tumors, and improve therapeutic efficacy. mdpi.comsemanticscholar.orgresearchgate.net The interaction is non-covalent, driven by hydrophobic and other weak intermolecular forces within the binding pockets of albumin.
The strength of the interaction between a ligand and its protein target is quantified by its binding affinity, often expressed as a dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.
Experimental studies on a radioiodinated estradiol (B170435) derivative modified with IPBA demonstrated that the conjugate binds effectively to albumin. nih.gov The binding affinity of this conjugate was found to be nearly identical to that of IPBA itself, confirming that the albumin-binding properties are conferred by the IPBA moiety.
| Compound | Dissociation Constant (Kd) | Reference |
|---|---|---|
| 4-(p-iodophenyl)butyric acid (IPBA) | 0.30 µM | nih.gov |
| [131I]IPBA-Estradiol Ester ([131I]IPBA-EE) | 0.31 µM | nih.gov |
Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. The flexible butanoic acid chain in this compound allows it to adopt various conformations, which can influence its ability to bind to proteins.
While a specific conformational analysis for this compound is not available, X-ray crystallography studies of structurally similar molecules, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, provide valuable insights. mdpi.com These studies show that the backbone of the butanoic acid chain can adopt an extended, all-trans configuration. However, significant twists are often observed, particularly around the bonds connecting to the terminal phenyl and carboxylic acid groups. mdpi.com For example, torsion angles such as O(carboxylic acid)–C–C–C and C–N–C(phenyl)–C(phenyl) reveal deviations from planarity. mdpi.com Studies on phenoxyacetic acid derivatives also confirm that the side chain can adopt either synclinal (gauche) or antiperiplanar (trans) conformations, indicating considerable conformational flexibility. researchgate.net This inherent flexibility is likely crucial for allowing the molecule to adapt its shape to fit optimally within the binding sites of serum albumin.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new chemical entities and understanding the structural features that are crucial for their biological function.
The foundation of a robust QSAR model lies in the accurate calculation and careful selection of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule. For "this compound," a variety of descriptors can be calculated to capture its structural and electronic features.
Types of Molecular Descriptors:
1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. They can describe aspects like molecular size, shape, and branching.
3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include steric and electronic properties. Examples include molecular volume, surface area, and dipole moment. In the context of 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic field descriptors are crucial.
Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability, which are critical for understanding a molecule's behavior in a biological system.
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive QSAR model. Techniques such as correlation analysis and various variable selection algorithms are employed to identify a subset of descriptors that have the most significant impact on the biological activity.
Table 1: Examples of Molecular Descriptors Calculated for QSAR Analysis of Phenoxybutanoic Acid Analogs
| Descriptor Type | Descriptor Name | Description |
| Steric | CoMFA Steric Fields | Describes the spatial arrangement and bulk of the molecule. |
| Electrostatic | CoMFA Electrostatic Fields | Represents the distribution of charge within the molecule. |
| Hydrophobic | CoMSIA Hydrophobic Fields | Characterizes the hydrophobicity of different regions of the molecule. |
| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing hydrophobicity. |
Predictive Model Development for Biological Activity
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity of a series of compounds. The goal is to create a model that can accurately predict the activity of new, untested molecules.
Several statistical methods can be employed to build the QSAR model. These include:
Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM) and Random Forest (RF) are increasingly being used to develop more complex and predictive QSAR models. researchgate.netresearchgate.net
The development of a predictive QSAR model for the biological activity of "this compound" and its analogs, for instance as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, would involve a training set of compounds with known activities. nih.govnih.gov The model's predictive power is then assessed using a separate test set of compounds that were not used in the model's development.
Model Validation:
The reliability and predictive ability of a QSAR model are evaluated using several statistical parameters:
Coefficient of determination (r²): Indicates the goodness of fit of the model.
Cross-validated coefficient (q²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
Predictive r² (r²pred): Measures the model's ability to predict the activity of an external test set of compounds. nih.gov
For example, in a 3D-QSAR study on a series of PPARγ agonists, a CoMFA model might yield a high q² of 0.75 and an r² of 0.958, indicating a statistically reliable model with good predictive power. nih.gov
Table 2: Statistical Parameters for a Hypothetical QSAR Model of Phenoxybutanoic Acid Derivatives as PPAR Agonists
| Statistical Parameter | Value | Interpretation |
| r² (non-cross-validated) | 0.958 | High correlation between descriptors and biological activity in the training set. nih.gov |
| q² (cross-validated) | 0.750 | Good internal predictive ability of the model. nih.gov |
| r²pred (external validation) | 0.722 | Strong predictive power for an external set of compounds. nih.gov |
| Standard Error of Estimate (SEE) | 0.125 | Low error in the predicted values. nih.gov |
| F-statistic | 150.7 | The model is statistically significant. nih.gov |
The insights gained from such QSAR models, including the 3D contour maps generated from CoMFA and CoMSIA, can guide the structural modification of "this compound" to design new derivatives with potentially enhanced biological activity. nih.govnih.gov
Applications As Research Probes and Intermediates
Development of Molecular Probes for Imaging Research (e.g., SPECT, PET)
A significant application of 4-(p-iodophenyl)butanoic acid is its use as an albumin-binding moiety (ABM) in the design of radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Many small-molecule imaging agents are cleared from the blood too quickly, limiting their accumulation at the target site. By conjugating these agents to an ABM like IPBA, the resulting probe can bind reversibly to serum albumin, a protein naturally abundant in the blood. This extends the probe's circulation half-life, leading to enhanced uptake and retention in target tissues, such as tumors, and improving the quality of the diagnostic image. google.comnih.govresearchgate.net
Radiosynthesis of Iodine-123/124/131 Labeled Derivatives
The iodine atom on the phenoxy ring provides a convenient site for radioiodination, allowing for the synthesis of imaging agents with various iodine isotopes, each with distinct properties suitable for different imaging applications.
Iodine-131 (¹³¹I): With a half-life of about 8 days, ¹³¹I is a gamma-emitter used for SPECT imaging and is also a beta-emitter, giving it therapeutic potential. A notable example is the development of an estrogen receptor (ER)-specific imaging agent, [¹³¹I]IPBA-EE. bezwadabiomedical.cominrae.fr The synthesis of this probe involves modifying an estradiol (B170435) derivative with the IPBA moiety. The radioiodine is introduced via an electrophilic substitution reaction on a stannylated precursor. This method provides the final radiolabeled compound with high purity and yield, making it suitable for preclinical evaluation. bezwadabiomedical.cominrae.fr
Iodine-123 (¹²³I): This isotope has a shorter half-life (13.2 hours) and emits gamma rays ideal for high-resolution SPECT imaging, resulting in lower radiation dose to the patient compared to ¹³¹I.
Iodine-124 (¹²⁴I): As a positron emitter with a longer half-life (4.2 days), ¹²⁴I is used for PET imaging, which allows for the tracking of slow biological processes and provides excellent image resolution and quantification.
The general method for labeling derivatives of 4-(4-Iodophenoxy)butanoic acid involves radioiodo-destannylation, where a trialkyltin precursor is reacted with a radioiodide salt (e.g., Na[¹³¹I]) in the presence of a mild oxidizing agent like Chloramine-T. bezwadabiomedical.com
Application in Preclinical Imaging Research Models
Radiolabeled derivatives incorporating the IPBA moiety have been successfully evaluated in animal models for various diseases, particularly cancer.
In one key study, a novel estradiol derivative modified with IPBA and labeled with ¹³¹I ([¹³¹I]IPBA-EE) was developed to image estrogen receptor-positive breast cancer. bezwadabiomedical.cominrae.fr SPECT/CT imaging studies were conducted in mice bearing two types of human breast cancer xenografts: ER-positive (MCF-7) and ER-negative (MDA-MB-231).
The results demonstrated the probe's efficacy and specificity:
The uptake in ER-positive MCF-7 tumors was significantly higher than in ER-negative MDA-MB-231 tumors.
At 7 hours post-injection, the MCF-7 tumor uptake reached 6.07 ± 0.20 percent of the injected dose per gram of tissue (%ID/g). bezwadabiomedical.cominrae.fr
This uptake could be significantly blocked by co-administration of fulvestrant, an ER antagonist, confirming that the accumulation was receptor-mediated. bezwadabiomedical.cominrae.fr
The probe's binding to albumin improved its metabolic stability and targeting ability. bezwadabiomedical.cominrae.fr
These preclinical studies highlight the potential of using 4-(p-iodophenyl)butanoic acid-derived probes for non-invasive characterization of tumors. pondiuni.edu.in
Table 1: Preclinical Imaging Performance of [¹³¹I]IPBA-EE in Breast Cancer Models
| Cell Line | Receptor Status | Tumor Uptake (7h post-injection, %ID/g) | Blocking Effect (with Fulvestrant) |
|---|---|---|---|
| MCF-7 | ER-Positive | 6.07 ± 0.20 | Uptake significantly reduced (1.65 ± 1.56 %ID/g) |
Building Block in Complex Organic Synthesis
Beyond its direct role in imaging probes, this compound and its analogs serve as valuable building blocks in organic chemistry. google.comeur.nl The molecule contains multiple reactive sites—the carboxylic acid, the iodinated aromatic ring, and the ether linkage—that can be manipulated to construct more complex molecular architectures.
Precursor for Heterocyclic Compounds
The butanoic acid chain is a key structural feature that can be used to synthesize heterocyclic ring systems. One important application is the intramolecular Friedel-Crafts reaction of 4-arylbutyric acids to form 1-tetralones. researchgate.net In this reaction, the carboxylic acid is activated and then reacts with the aromatic ring to form a six-membered fused ring. This process, often catalyzed by solid acids like H-Beta zeolites, is a foundational step in the synthesis of many pharmaceutical compounds, including the antidepressant Sertraline. researchgate.net While this has been demonstrated with 4-phenylbutyric acid, the iodo- and phenoxy-substituents in this compound offer handles for further diversification of the resulting tetralone core.
Synthesis of Conjugates and Polymeric Materials for Research
The ability of 4-(p-iodophenyl)butanoic acid to be readily conjugated to other molecules is one of its most powerful features. As discussed, its primary use in this context is as an albumin-binding moiety to improve the pharmacokinetics of small-molecule drugs and imaging agents. nih.goveur.nl
The carboxylic acid group can be activated to form an amide bond with an amine group on a targeting molecule, such as a peptide, antibody fragment, or small-molecule inhibitor. eur.nl This strategy has been applied to:
Folate Radioconjugates: To improve tumor uptake and reduce kidney retention.
PSMA-Targeted Radioligands: For imaging and therapy of prostate cancer. researchgate.net
Integrin αvβ6 Binding Peptides: A study directly comparing an IPBA-modified peptide with an Evans Blue-modified version found that the IPBA conjugate had higher serum stability and better tumor-to-organ ratios in PET imaging. google.com
While its incorporation into long-chain polymers is less documented, the principles of polyester (B1180765) or polyamide synthesis could theoretically be applied. The bifunctional nature of the molecule (carboxylic acid and the reactive iodophenyl group) makes it a candidate for step-growth polymerization or for functionalizing existing polymers.
Role in Proteomics Research
The application of this compound specifically within the field of proteomics is not extensively documented in current literature. Proteomics involves the large-scale study of proteins, including their interactions, functions, and modifications. While chemical probes are central to this field, the use of this particular compound appears to be an emerging or niche area.
Analytical Methodologies for Characterization in Research
Chromatographic Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of "4-(4-Iodophenoxy)butanoic acid."
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of "this compound." A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for its analysis. The retention time of the compound under specific chromatographic conditions is a key identifier.
Chiral HPLC for Enantiomeric Purity: "this compound" itself is not chiral. However, if it were used to synthesize a chiral derivative, or if a chiral center were introduced into the molecule, chiral HPLC would be necessary to separate and quantify the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. This would be crucial for assessing the enantiomeric purity of any resulting chiral products.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl ester. This process is commonly performed prior to injection into the GC system.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert carrier gas (e.g., helium or hydrogen) through a heated column. lu.se The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on an inert solid support inside the column). The retention time, which is the time it takes for the compound to travel from the injector to the detector, is a characteristic property used for qualitative identification.
For quantitative analysis, a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. lu.seresearchgate.net An FID is sensitive to organic compounds, while an MS provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios, allowing for definitive identification of the this compound derivative. researchgate.net
Table 1: Illustrative GC Parameters for Analysis of a Derivatized Carboxylic Acid
| Parameter | Example Value/Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) lu.se |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 290 °C |
| Injection Mode | Splitless or Split (e.g., 1:20 ratio) scielo.br |
Note: These parameters are illustrative and would require optimization for the specific derivative of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis. aga-analytical.com.pl It is invaluable in research for monitoring the progress of a chemical reaction, identifying compounds present in a mixture, and determining the purity of a substance.
In the context of this compound, TLC would be performed on a plate coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. researchgate.net A small spot of the sample solution is applied near the base of the plate, which is then placed vertically in a sealed chamber containing a shallow layer of a suitable mobile phase (eluent). aga-analytical.com.pl
As the mobile phase ascends the plate via capillary action, the sample components travel up the plate at different rates. The separation is based on the principle of adsorption and partitioning. Compounds with a stronger affinity for the stationary phase (more polar compounds in the case of a silica plate) move up the plate more slowly, while less polar compounds travel faster with the mobile phase. chromatographyonline.com
After the development, the plate is removed and dried. The separated spots are visualized, typically under UV light (as the aromatic ring in the compound is UV-active) or by using a chemical staining agent. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.
Table 2: Typical TLC System for this compound
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on an aluminum or glass plate |
| Mobile Phase | A mixture of a non-polar and a polar solvent. The polarity is optimized for ideal separation (e.g., Rf value between 0.3-0.7). Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol, often with a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing. nih.gov |
| Visualization | UV lamp (254 nm) or staining with an appropriate reagent (e.g., p-anisaldehyde solution followed by heating). nih.gov |
Elemental Analysis (CHN/I)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms—in this case, iodine (I)—in a sample. The results are used to determine the empirical formula of a compound, which can then be compared with the molecular formula to confirm its identity and assess its purity.
For this compound, a highly purified sample is subjected to combustion in a stream of oxygen. The resulting combustion gases (CO2, H2O) are collected and measured to calculate the percentage of carbon and hydrogen. Iodine content is typically determined by other methods, such as titration after combustion or through specific ion analysis. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C10H11IO3. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 39.24 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 3.62 |
| Iodine | I | 126.904 | 1 | 126.904 | 41.46 |
| Oxygen | O | 15.999 | 3 | 47.997 | 15.68 |
| Total | | | | 306.10 | 100.00 |
Note: The molecular formula is C10H11IO3, and the molecular weight is 306.10 g/mol . uni.lu
X-ray Crystallography for Absolute Configuration and Structural Confirmation
The process begins with growing a high-quality single crystal of this compound. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org
By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be determined, and a complete molecular structure can be built and refined. For molecules that are chiral, X-ray crystallography can also determine the absolute configuration. The presence of the heavy iodine atom in this compound is advantageous for this technique, as it scatters X-rays strongly, which can simplify the process of solving the crystal structure. The resulting structural data, including atomic coordinates and torsion angles, serves as the ultimate proof of the compound's identity and spatial arrangement. mdpi.commdpi.com
Future Research Directions and Translational Potential Excluding Clinical Trials
Exploration of Novel Biological Targets and Mechanisms
The molecular structure of 4-(4-Iodophenoxy)butanoic acid makes it a candidate for interacting with a variety of biological targets. The iodophenyl moiety can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and ligand binding. Future research will likely focus on identifying specific protein targets where this interaction can be exploited for therapeutic benefit.
A significant area of exploration is inspired by the closely related compound, 4-(p-iodophenyl)butyric acid (IPBA), which has been utilized as an albumin-binding moiety. This suggests that this compound could also be investigated for its interaction with serum albumin, potentially as a way to extend the in vivo half-life of conjugated drugs. By understanding the mechanism of this interaction, researchers can design novel drug delivery systems with improved pharmacokinetic profiles.
Furthermore, the butanoic acid chain offers a versatile scaffold for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives can then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover novel therapeutic applications. High-throughput screening and computational modeling will be instrumental in identifying promising lead compounds and elucidating their mechanisms of action.
Design of Next-Generation Molecular Probes
The inherent properties of this compound, particularly the presence of an iodine atom, make it an attractive candidate for the development of advanced molecular probes for biomedical imaging. The iodine can be readily substituted with a radioisotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiolabeled probes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.
Drawing parallels from the successful use of radioiodinated 4-(p-Iodophenyl)butanoic acid-modified estradiol (B170435) derivatives for imaging estrogen receptors in breast cancer, future research could focus on conjugating this compound to other targeting vectors, such as peptides, antibodies, or small molecules, to visualize a variety of biological processes and disease states. acs.orgnih.govnih.gov This approach could lead to the development of novel diagnostic tools for oncology, neurology, and cardiology.
The design of these next-generation probes will involve optimizing the linker chemistry to ensure that the targeting properties of the vector are not compromised while maintaining the favorable pharmacokinetic properties imparted by the this compound moiety.
Table 1: Potential Radionuclides for Labeling this compound-based Probes
| Radionuclide | Imaging Modality | Key Properties |
| Iodine-123 (¹²³I) | SPECT | Short half-life, clean gamma emission |
| Iodine-124 (¹²⁴I) | PET | Longer half-life for longitudinal studies |
| Iodine-131 (¹³¹I) | SPECT/Theranostics | Beta and gamma emitter, for imaging and therapy |
Integration with Advanced Materials Science Research
The unique chemical structure of this compound also presents opportunities for its integration into advanced materials. The aromatic ring and the carboxylic acid group can be utilized for polymerization or for grafting onto the surfaces of nanoparticles, polymers, and other materials. This could lead to the development of novel functional materials with tailored properties.
For instance, incorporating this compound into biomaterials could enhance their biocompatibility or introduce specific functionalities, such as drug-eluting capabilities. The iodophenyl group could also be exploited for its radiopaque properties, potentially leading to the development of new contrast agents for X-ray-based imaging techniques.
Further research in this area will involve exploring different synthetic strategies to incorporate this compound into various material matrices and characterizing the physicochemical and biological properties of the resulting hybrid materials.
Development of Structure-Guided Design Principles for Related Classes
The study of this compound and its derivatives can contribute to the development of broader structure-guided design principles for related classes of compounds. By systematically modifying the structure of the molecule and evaluating the impact on its biological activity or material properties, researchers can establish clear structure-activity relationships (SAR).
This knowledge can then be used to rationally design new molecules with enhanced potency, selectivity, or other desirable characteristics. For example, understanding how modifications to the linker length or the substitution pattern on the phenyl ring affect albumin binding can inform the design of other albumin-binding moieties.
Computational modeling and crystallographic studies will be crucial in visualizing the interactions of these compounds with their targets at the atomic level, providing a rational basis for further optimization. These design principles will not only accelerate the development of new applications for this compound but will also be applicable to the broader field of medicinal chemistry and materials science.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(4-Iodophenoxy)butanoic acid?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) of 4-iodophenol with a butanoic acid derivative. For example, reacting 4-iodophenol with γ-bromobutyric acid under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Purification via recrystallization or column chromatography ensures high yield (70–85%) .
- Key Considerations : The iodine substituent’s electron-withdrawing nature enhances reactivity in SNAr. Kinetic studies on similar phenoxybutanoic acids suggest chain length optimization (C4) improves herbicidal activity .
Q. How is the structure of this compound characterized?
- Methodological Answer : Characterization combines spectroscopic and analytical techniques:
- NMR : H NMR (DMSO-d₆) shows signals for the aromatic protons (δ 7.2–7.8 ppm, doublet) and butanoic acid chain (δ 2.3–2.6 ppm for CH₂).
- FT-IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).
- Elemental Analysis : Confirms molecular formula (C₁₀H₁₁IO₃).
- Melting Point : Reported range 156–160°C (cf. 4-biphenylacetic acid, ) .
Q. What is the baseline biological activity of this compound in plant models?
- Methodological Answer : Assessed via Arabidopsis hypocotyl elongation assays. At 10–100 µM, it exhibits auxin-like activity, promoting root growth inhibition (EC₅₀ ~25 µM). Comparative studies with 2,4-DB () show iodine’s steric effects reduce translocation efficiency by ~30% compared to chlorine analogs .
Advanced Research Questions
Q. How does the iodine substituent influence structure-activity relationships (SAR) compared to other halogens?
- Methodological Answer : Kinetic assays with AtGH3.15 ( ) reveal iodine’s larger atomic radius decreases enzymatic conjugation efficiency (kₐₜ/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) vs. chlorine (kₐₜ/Kₘ = 3.5 × 10³ M⁻¹s⁻¹). Density Functional Theory (DFT) modeling indicates iodine’s polarizability disrupts hydrogen bonding in enzyme active sites .
Q. What enzymatic interactions govern the metabolism of phenoxybutanoic acids in plants?
- Methodological Answer : AtGH3.15 catalyzes the amido conjugation of this compound with aspartate, forming inactive derivatives. LC-MS/MS quantifies metabolites in Arabidopsis extracts. Enzyme inhibition assays (IC₅₀ ~50 µM) using malonyl-CoA competitors suggest metabolic resistance mechanisms .
Q. How can analytical methods resolve contradictory efficacy data in herbicidal applications?
- Methodological Answer : Contradictions arise from formulation additives (e.g., surfactants) and environmental pH. A 2025 study ( ) showed 2 lb/A of this compound alone achieved 85% weed control, while additives (e.g., 2,4-DB) only improved efficacy by 5%. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) validated purity (>98%) and stability under field conditions .
Q. What advanced techniques quantify trace levels of this compound in soil?
- Methodological Answer : Solid-phase extraction (SPE) coupled with UPLC-QTOF-MS achieves a detection limit of 0.1 ppb. Method validation includes recovery tests (85–95%) and matrix-matched calibration to account for soil organic matter interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
